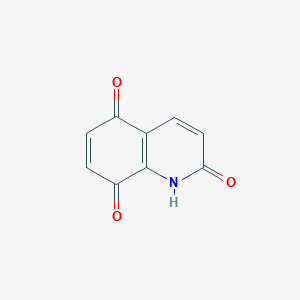

1H-quinoline-2,5,8-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-quinoline-2,5,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h1-4H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTKZMFPFKZRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296019 | |

| Record name | 2,5,8(1H)-Quinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-73-4 | |

| Record name | 2,5,8(1H)-Quinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8(1H)-Quinolinetrione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8(1H)-Quinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Quinoline 2,5,8 Trione and Its Analogues

Traditional and Contemporary Synthesis Approaches

Traditional and contemporary chemical syntheses have been pivotal in accessing the 1H-quinoline-2,5,8-trione core structure. These methods often involve multi-step sequences, including cyclization and oxidation reactions.

Vilsmeier-Haack Formylation in Quinolinetrione Synthesis from Anilides

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com In the context of quinolinetrione synthesis, this reaction is employed for the cyclization of anilides to form quinoline (B57606) derivatives. researchgate.netdoi.orgsemanticscholar.org The process typically begins with the N-acylation of a starting aniline (B41778), such as 2,5-dimethoxyaniline, with an appropriate acid chloride. doi.orgsemanticscholar.org The resulting anilide then undergoes Vilsmeier-Haack cyclization using a reagent system like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). ijpcbs.comsemanticscholar.org This step yields 3-substituted 5,8-dimethoxy-2-chloroquinolines. researchgate.netsemanticscholar.org Subsequent hydrolysis of the 2-chloro group leads to the corresponding 2(1H)-quinolinones. researchgate.netsemanticscholar.org

A notable aspect of this methodology is its ability to introduce a variety of substituents at the C3 position of the quinoline ring, accommodating both electron-withdrawing and electron-releasing groups. semanticscholar.org However, when using acetanilides, a double Vilsmeier-Haack reaction can occur before cyclization, which is not observed with higher anilides. semanticscholar.org

The following table summarizes the synthesis of 2,5,8(1H)-quinolinetrione derivatives starting from 2,5-dimethoxyanilides.

| Starting Anilide | Reagents and Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxyacetanilide | i. POCl3, DMF, 110°C, 2h | 5,8-Dimethoxy-2-chloroquinoline-3-carbaldehyde | 1H-quinoline-2,5,8-trione-3-carbaldehyde | semanticscholar.org |

| Substituted 2,5-dimethoxyanilides | i. Vilsmeier-Haack cyclization; ii. Hydrolysis; iii. Oxidative demethylation | 3-Substituted 5,8-dimethoxy-2(1H)-quinolinones | 3-Substituted 1H-quinoline-2,5,8-triones | researchgate.netsemanticscholar.org |

Oxidative Demethylation Strategies

A crucial step in the synthesis of 1H-quinoline-2,5,8-trione from its dimethoxy precursors is oxidative demethylation. researchgate.netsemanticscholar.org This transformation converts the electron-rich 5,8-dimethoxyquinoline (B1605891) core into the desired quinone structure. A commonly used reagent for this purpose is cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netcore.ac.ukresearchgate.net The reaction is typically carried out in a solvent mixture like acetonitrile-water. core.ac.uk This method has been successfully applied to the synthesis of various 2,5,8(1H)-quinolinetrione derivatives. researchgate.netresearchgate.net

The efficiency of demethylation can be influenced by the substituents on the quinoline ring. researchgate.net For instance, attempts to demethylate 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292) using boron tribromide (BBr3) resulted in regioselective demethylation at the 2-position, while the 7-methoxy group remained intact. researchgate.net This highlights the role of electronic effects of substituents in directing the regioselectivity of the demethylation process. researchgate.net

The synthesis of quinones from hydroquinone (B1673460) dimethyl ethers via oxidative demethylation with ceric ammonium nitrate is a well-established and convenient method. acs.org

Oxidation of Aminophenols to Quinone Imines

The oxidation of aminophenols to quinone imines is a key transformation in the synthesis of various heterocyclic compounds, including quinoline derivatives. mdpi.com Quinone imines are highly reactive intermediates that can undergo further reactions. mdpi.comresearchgate.net Various oxidizing agents can be employed for this purpose. For example, diacetoxyiodobenzene (B1259982) (DAIB) has been used to generate ortho-quinone monoimines in situ from ortho-aminophenols. mdpi.com These reactive intermediates can then be trapped by suitable dienophiles in cycloaddition reactions. mdpi.com

Electrochemical methods also provide a means to oxidize aminophenols. ustc.edu.cnresearchgate.net The electrochemical oxidation of p-aminophenol has been shown to proceed through a two-step one-electron transfer to form a quinonimine as the final oxidized product. ustc.edu.cn The stability and subsequent reactions of the generated quinone imine can be influenced by the pH of the medium. researchgate.net In some cases, the quinone imine can undergo hydrolysis to form the corresponding benzoquinone. researchgate.net

Condensation Reactions for Quinone Imine Formation

Condensation reactions offer another route to the formation of quinone imines and their subsequent elaboration into quinoline structures. These reactions often involve the reaction of an amine with a carbonyl compound to form an imine, which can then undergo further transformations. nih.govrsc.org For instance, the condensation of benzylideneanilines with active methylene (B1212753) compounds in the presence of an acid catalyst can lead to the formation of quinolines. rsc.org

The Pfitzinger reaction is a classic example where the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group leads to substituted quinoline-4-carboxylic acids. researchgate.net More contemporary methods involve multicomponent reactions. For example, a three-component reaction of 4-hydroxypyran-2-ones, aromatic aldehydes, and N-aryl enaminones can afford bicyclic hexahydroquinoline-2,5-diones through a Knoevenagel condensation followed by further cyclization. tandfonline.com Similarly, the condensation of 2-aminothiophenols or 2-aminophenols with 7-chloro-5,8-quinolinequinone can be used to synthesize angular phenothiazines and phenoxazines. researchgate.net

Green Chemistry Principles in Quinolinetrione Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. This has led to the exploration of biocatalytic routes for the synthesis of quinolinetriones, aligning with the principles of green chemistry.

Biocatalytic Routes Utilizing Peroxidases (e.g., Horseradish Peroxidase)

Peroxidases, such as horseradish peroxidase (HRP), have emerged as valuable biocatalysts for oxidative transformations. nih.govrsc.org These enzymes can catalyze the oxidation of various substrates, including aminophenols, using hydrogen peroxide as a green oxidant. acs.orgnih.gov The use of HRP offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical oxidants. nih.govacs.org

In the context of quinoline synthesis, HRP has been utilized to catalyze the oxidation of o-aminophenols to generate o-quinone imines in situ. acs.orgresearchgate.net These reactive intermediates can then participate in cycloaddition reactions to form complex heterocyclic structures like 1,4-benzoxazines. acs.orgresearchgate.net This biocatalytic approach has been shown to be a more sustainable alternative to methods employing stoichiometric chemical oxidants like diacetoxyiodobenzene. acs.org

HRP can also be employed in chemo-enzymatic cascades. For example, a one-pot, two-step process has been developed for the synthesis of 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines, combining an HRP-catalyzed annulation/aromatization with a subsequent iron-mediated oxidation. nih.gov The versatility of HRP is further demonstrated by its ability to be immobilized on various supports, including magnetic nanoparticles, which facilitates its recovery and reuse. cetjournal.it

The table below provides a summary of research findings related to the biocatalytic synthesis of quinoline-related compounds.

| Biocatalyst | Substrate | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Horseradish Peroxidase (HRP) | o-Aminophenols | Oxidation / Inverse Electron Demand Diels-Alder | 1,4-Benzoxazines | HRP-catalyzed oxidation provides a sustainable alternative to chemical oxidants. | acs.orgresearchgate.net |

| Horseradish Peroxidase (HRP) | N-Cyclopropyl-N-alkylanilines | Annulation / Aromatization / Oxidation | 2-Quinolones | A chemo-enzymatic cascade was developed for the synthesis of 2-quinolones. | nih.gov |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Oxidation | Quinolines | Whole cells and purified MAO-N effectively catalyzed the aromatization of THQs. | nih.gov |

Solvent-Free and Supercritical Carbon Dioxide Methodologies for Imine Synthesis

Green chemistry principles have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free reactions and the use of supercritical carbon dioxide (sc-CO2) as a reaction medium are at the forefront of these efforts, particularly for the synthesis of imines, which are key intermediates in many quinoline syntheses.

Condensations of amines with carbonyl compounds to form imines have been successfully performed in supercritical CO2. researchgate.net These reactions can proceed at moderate temperatures (35–55 °C) without the need for external catalysts. researchgate.net The process is often autocatalytic, accelerated by the in situ formation of carbonic acid from the reaction of water (a byproduct) with the CO2 medium. researchgate.net This approach offers a green and efficient pathway to imine intermediates, which are crucial for subsequent cyclization to form the quinoline ring. The use of sc-CO2 is also advantageous for the preparation of various nanomaterials that can act as catalysts. researchgate.net

Solvent-free conditions have also been employed for the synthesis of quinoline derivatives. For instance, the Friedlander annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts, including magnetic nanocatalysts. tubitak.gov.tr These methods often involve heating the reactants in the presence of a catalyst, leading to high yields of the desired quinoline products. tubitak.gov.tr The absence of a solvent simplifies the work-up procedure and reduces chemical waste.

| Methodology | Reactants | Conditions | Key Features |

| Supercritical CO2 | Amines, Carbonyl compounds | 35–55 °C | Autocatalytic, green solvent, no external catalyst needed. researchgate.net |

| Solvent-Free | 2-aminoaryl ketones, α-methylene ketones | Heating, catalyst | Reduced waste, simplified work-up, often high yields. tubitak.gov.tr |

Interactive Data Table: Green Imine and Quinoline Synthesis Methodologies

Note: The data in this table is representative of general methodologies and may require optimization for the specific synthesis of 1H-quinoline-2,5,8-trione.

Microwave-Assisted and Ultrasonic-Promoted Synthesis

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. benthamdirect.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of a variety of quinoline and quinolone derivatives. benthamdirect.comgoogle.com For example, the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene compounds to afford quinoline derivatives has been shown to be much more efficient under microwave irradiation compared to conventional heating, in terms of both reaction time and yield. benthamdirect.com One-pot, multi-component reactions under microwave irradiation have also been developed for the rapid synthesis of complex quinoline-fused heterocycles. nih.govrsc.org A library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives was generated using a one-pot, three-step microwave-assisted method. nih.gov

Ultrasonic irradiation is another energy-efficient technique that can promote chemical reactions. The use of ultrasound has been shown to facilitate the synthesis of quinolines from o-aminoaryl ketones and α-methylene ketones in the presence of an ionic liquid at room temperature. nih.gov This method offers the advantages of mild reaction conditions, short reaction times, and high yields without the need for a traditional catalyst. nih.govnih.gov The application of ultrasound can also be beneficial in the synthesis of quinolones and isoquinolones, providing good to quantitative yields with easier work-up. tandfonline.com

| Energy Source | Reaction Type | Key Advantages |

| Microwave | Knoevenagel condensation, Multi-component reactions | Rapid heating, shorter reaction times, higher yields. benthamdirect.comnih.gov |

| Ultrasound | Condensation reactions | Mild conditions, energy-efficient, catalyst-free options. nih.govnih.gov |

Interactive Data Table: Microwave and Ultrasound in Quinoline Synthesis

Catalytic Systems (e.g., Transition Metals, Nano-catalysts)

The development of novel catalytic systems has revolutionized the synthesis of quinolines, offering high efficiency, selectivity, and the ability to perform reactions under milder conditions. acs.org Transition metals and nanocatalysts are particularly prominent in this area. acs.orgnih.gov

Transition metal catalysts, including those based on palladium, copper, rhodium, and ruthenium, are widely used in quinoline synthesis. mdpi.com These catalysts can facilitate a variety of transformations, such as C-H activation, cross-coupling reactions, and cyclization reactions, which are key steps in the construction of the quinoline ring. mdpi.com For instance, copper-catalyzed tandem reactions involving Knoevenagel condensation, amination, and cyclization have been developed for the regioselective synthesis of substituted quinolines. rsc.org

Nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity. acs.orgnih.gov Magnetic nanocatalysts, such as silica-coated Fe3O4 nanoparticles functionalized with a catalyst, are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet and reused, contributing to the sustainability of the process. tubitak.gov.tr Various nanocatalysts have been employed in the Friedlander synthesis of quinolines, often under solvent-free conditions, to give excellent yields of the desired products. tubitak.gov.tr

| Catalyst Type | Example | Application in Quinoline Synthesis | Advantages |

| Transition Metal | Copper (Cu) | Tandem Knoevenagel condensation/amination/cyclization. rsc.org | High regioselectivity, good yields. |

| Transition Metal | Rhodium (Rh) | ortho-C–H bond activation for cascade C–H activation and heteroannulation. mdpi.com | Efficient C-H functionalization, mild conditions. |

| Nanocatalyst | Fe3O4@SiO2/ZnCl2 | Friedlander quinoline synthesis. tubitak.gov.tr | Magnetic recovery, reusability, solvent-free conditions. |

| Nanocatalyst | Fe3O4@SiO2-SO3H | Friedlander synthesis of polysubstituted quinolines. tubitak.gov.tr | High yields, solvent-free, simple recovery. |

Interactive Data Table: Catalytic Systems for Quinoline Synthesis

Multicomponent Reaction Strategies for Quinoline-Fused Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient and atom-economical. researchgate.net They are particularly well-suited for the construction of complex heterocyclic systems like quinoline-fused structures.

Domino Annulation Reactions for Heterocycle Construction

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. These reactions are highly efficient in building molecular complexity from simple starting materials. Domino annulation reactions have been extensively used for the construction of a wide variety of heterocyclic systems, including quinoline-fused structures. mdpi.comacs.org

For example, a phosphine-catalyzed domino annulation of γ-vinyl allenoates and o-aminotrifluoacetophenones has been developed for the synthesis of tetrahydrofuro[3,2-c]quinoline derivatives. nih.gov This reaction allows for the formation of three new bonds (C-N, C-C, and C-O) in a single step under mild conditions. nih.gov Similarly, domino C-N coupling/hydroamination/C-H activation sequences have been employed for the synthesis of polycondensed N-heterocycles, including quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines. researchgate.net

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. The inverse electron demand Diels-Alder (IEDDA) reaction, in which an electron-rich dienophile reacts with an electron-poor diene, is a valuable strategy for the synthesis of nitrogen-containing heterocycles like quinolines. acs.orgnih.gov

The IEDDA reaction has been utilized in a three-component fashion for the efficient synthesis of ring-fused tetrahydroquinolines. bohrium.com This approach, often catalyzed by a chiral Lewis acid such as a scandium(III) complex, can generate multiple stereocenters with high diastereo- and enantioselectivity. bohrium.com The in situ generated aza-o-quinone methides can also participate in IEDDA reactions with enaminones to afford 3-aroyl quinolines in good to excellent yields. acs.org This methodology has been shown to be applicable on a gram scale. acs.org

Knoevenagel Condensation and Fusion Methods

The Knoevenagel condensation, the reaction of an active methylene compound with a carbonyl group, is a fundamental transformation in organic synthesis and is frequently employed as a key step in the synthesis of quinolines. nih.govresearchgate.net This condensation is often part of a domino or tandem sequence, leading to the rapid construction of the quinoline core. For instance, a combination of Knoevenagel condensation and an aza-Wittig reaction has been used to prepare 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides or sulfones. nih.gov

Ring-Rearrangement and Cascade Reactions for Polycyclic Quinolines

The construction of polycyclic quinoline frameworks often employs sophisticated reaction sequences that can rapidly build molecular complexity from simpler starting materials. Cascade reactions, which involve two or more bond-forming events in a single operation, are particularly efficient for this purpose.

One notable method involves a copper-catalyzed cascade reaction for the synthesis of aza-fused polycyclic quinolines, such as benzimidazo[1,2-a]quinolines. acs.orgnih.govacs.org This process begins with an intermolecular condensation, followed by a copper-catalyzed intramolecular C-N coupling reaction. acs.orgnih.gov The versatility of this method is demonstrated by its applicability to a wide range of 2-iodo, 2-bromo, and 2-chloro aryl aldehyde substrates, affording the desired polycyclic quinolines in good yields. acs.orgacs.org The reaction conditions are generally mild, and the protocol exhibits excellent functional group tolerance. acs.org

Ring-rearrangement reactions also provide a powerful avenue to polycyclic quinolines. A notable example is a hydrogen-bonding-promoted cascade rearrangement involving the enlargement of two rings. nih.gov This metal-free reaction of tryptamine-derived isocyanides with C,N-cyclic azomethine imines leads to the formation of polycyclic pyrrolo[2,3-c]quinoline derivatives. nih.gov The transformation is characterized by the formation of four new heterocyclic rings and involves the unique opening of an indole (B1671886) ring and the expansion of the C,N-cyclic azomethine imine ring. nih.gov

Another innovative approach is the homologation of the Fischer indole synthesis, which results in a quinoline synthesis via a homo-diaza-Cope rearrangement. d-nb.info This method allows for the formation of higher quinolines with four or five rings in good yields from polycyclic hydrazines. d-nb.info Furthermore, a deaminative ring contraction strategy has been developed to access polycyclic (hetero)aromatics. rsc.orgresearchgate.netresearchgate.net This cascade reaction involves the in situ methylation of a biaryl-linked dihydroazepine, which then undergoes a base-induced acs.orgnih.gov-Stevens rearrangement and dehydroamination. rsc.orgresearchgate.netresearchgate.net

A thiol-mediated three-step ring expansion cascade offers a direct conversion of indoles into functionalized quinolines. nih.gov This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion, all promoted by a single thiol reagent under mild conditions. nih.gov

Table 1: Examples of Ring-Rearrangement and Cascade Reactions for Polycyclic Quinoline Synthesis

| Reaction Type | Key Features | Resulting Structure | Reference(s) |

| Copper-Catalyzed Cascade | Intermolecular condensation followed by intramolecular C-N coupling. | Aza-fused polycyclic quinolines | acs.orgnih.govacs.org |

| Hydrogen-Bonding-Promoted Cascade | Involves ring opening of indole and ring expansion of C,N-cyclic azomethine imine. | Polycyclic pyrrolo[2,3-c]quinoline derivatives | nih.gov |

| Homo-Diaza-Cope Rearrangement | Homologation of the Fischer indole synthesis. | Higher quinolines with four or five rings | d-nb.info |

| Deaminative Ring Contraction | Involves in situ methylation, acs.orgnih.gov-Stevens rearrangement, and dehydroamination. | Polycyclic (hetero)aromatics | rsc.orgresearchgate.netresearchgate.net |

| Thiol-Mediated Ring Expansion | Three-step cascade: dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion. | Functionalized quinolines from indoles | nih.gov |

Synthesis of Specific Analogues and Core Structures

The development of synthetic routes to specific quinoline analogues with fused heterocyclic rings is crucial for exploring their structure-activity relationships.

The synthesis of the 9-methyl-1H- acs.orgrsc.orgthiazino[3,2-g]quinoline-2,5,10(3H)-trione core, which is the B,C,D ring system of shermilamine alkaloids, has been accomplished. rsc.orgrsc.orguwimona.edu.jmresearchgate.net The synthesis starts from N-(4-bromo-2,5-dimethoxyphenyl)acetamide. rsc.orgresearchgate.net An important step in the synthetic sequence is the oxidative cyclization of 2,2′-disulfanediylbis[N-(2,5-dimethoxyphenyl)acetamide] to form 5,8-dimethoxy-2H-1,4-benzothiazin-3(4H)-one. rsc.orgrsc.orgresearchgate.net The final thiazinoquinone product is obtained through a sequence that involves building the thiazinone ring onto a quinolinequinone. rsc.org

Novel series of fused naphthofuro[3,2-c]quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones have been designed and synthesized. nih.govnih.govresearchgate.nethelsinki.fikit.edu These compounds are synthesized from the reaction of 1,6-disubstituted-4-hydroxy-quinoline-2-ones or 4-hydroxy-pyrano[3,2-c]quinoline-4,5(6H)-diones with 2,3-dichloro-1,4-naphthoquinone. nih.gov The reaction of 2,3-dichloro-1,4-naphthoquinone with 4-hydroxy-6-substituted-pyrano[3,2-c]quinoline-2,5(6H)-diones yields 5H-naphthalen-[2″,3″:4′,5′]-furo[3′,2′:4′,5,6]pyrano-[3,2-c]quinoline-6,7,8,13-tetraone derivatives. nih.gov The structures of these complex fused systems have been confirmed by various spectroscopic methods and X-ray crystallography. nih.govnih.govresearchgate.net

Table 2: Synthesis of Pyrano[3,2-c]quinoline-6,7,8,13-tetraones and Related Fused Systems

| Starting Materials | Reagent | Product | Reference(s) |

| 1,6-disubstituted-4-hydroxy-quinoline-2-ones | 2,3-dichloro-1,4-naphthoquinone | Fused naphthofuro[3,2-c]quinoline-6,7,12-triones | nih.gov |

| 4-hydroxy-pyrano[3,2-c]quinoline-4,5(6H)-diones | 2,3-dichloro-1,4-naphthoquinone | Pyrano[3,2-c]quinoline-6,7,8,13-tetraones | nih.govnih.govresearchgate.net |

| 4-hydroxy-6-substituted-pyrano[3,2-c]quinoline-2,5(6H)-diones | 2,3-dichloro-1,4-naphthoquinone | 5H-naphthalen-[2″,3″:4′,5′]-furo[3′,2′:4′,5,6]pyrano-[3,2-c]quinoline-6,7,8,13-tetraones | nih.gov |

The synthesis of quinoline-based macrocycles has gained attention due to their unique structural properties and potential applications. thieme-connect.comelsevierpure.comsorbonne-universite.fr Various oligoquinoline macrocycles have been synthesized, including TriQuinoline (TQ), oxa-TriQuinoline (o-TQ), and TEtraQuinoline (TEQ). thieme-connect.comelsevierpure.com

A rhodium(III)-catalyzed strategy has been developed for the synthesis of quinoline-braced cyclophane macrocycles. rsc.org This method proceeds via a C8-methyl C-H functionalization, metal-carbene formation, and a subsequent migratory insertion, offering a mild, simple, and regioselective route to macrocycles of various ring sizes. rsc.org

Another approach involves the synthesis of a 15-membered macrocyclic entity, oxa-TriQuinoline (o-TQ), through a three-fold SNAr reaction, creating an N3O3 aza-oxa-crown architecture. researchgate.net TEtraQuinoline (TEQ), an N4 macrocycle, has also been synthesized, where four quinoline units are concatenated to form an S4-symmetric structure. researchgate.net Additionally, a conjugated macrocycle incorporating two m-diethynylene-phenylene-bridged quinoline moieties has been prepared via isocyanide-acetylene cyclization and Pd/Cu-catalyzed Sonogashira cross-coupling reactions. researchgate.net

Table 3: Examples of Quinoline-Based Macrocycles and their Synthesis

| Macrocycle Type | Synthetic Strategy | Key Features | Reference(s) |

| Quinoline-braced cyclophane macrocycles | Rh(III)-catalyzed C-H functionalization and migratory insertion | Mild, simple, and regioselective | rsc.org |

| oxa-TriQuinoline (o-TQ) | Three-fold SNAr reaction | 15-membered N3O3 aza-oxa-crown architecture | researchgate.net |

| TEtraQuinoline (TEQ) | Concatenation of four quinoline units | N4 macrocycle with S4-symmetry | researchgate.net |

| Bridged quinoline macrocycle | Isocyanide-acetylene cyclization and Sonogashira cross-coupling | Rigid parallelogram structure | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1h Quinoline 2,5,8 Trione and Quinone Imine Derivatives

Electrophilic and Nucleophilic Reactivity Profiles

Quinone imines are recognized as highly reactive electrophiles with multiple active sites, making them valuable in aromatic functionalization, amination, and cyclization reactions. mdpi.com The inherent reactivity of the quinone skeleton, particularly in quinone imines, is a focal point of their chemistry.

Nucleophilic Attack Leading to Aromatization of Quinone Skeleton

A defining characteristic of quinone imines is their propensity to undergo nucleophilic attack, which often results in the aromatization of the quinone framework. mdpi.comnih.govresearchgate.net This tendency contributes to both their high reactivity and the unique pathways they can follow in chemical reactions. mdpi.comnih.govresearchgate.netresearchgate.net This process is a key step in many synthetic applications, as it drives the formation of stable aromatic products. For instance, in domino annulation reactions, the initial nucleophilic attack is often followed by cyclization, leading to the construction of nitrogen- or oxygen-containing heterocycles. mdpi.comnih.gov The attack of nucleophiles can be directed to specific positions on the quinone imine, influencing the final product structure. researchgate.net

Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, is a significant reaction pathway for quinone derivatives. rug.nllibretexts.orgbeilstein-journals.org This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system present in the quinone ring. libretexts.orgbeilstein-journals.org The outcome of the reaction, whether 1,2- or 1,4-addition, is largely dependent on the nature of the nucleophile. libretexts.org Strong nucleophiles often favor the faster, kinetically controlled 1,2-addition, while weaker nucleophiles tend to result in the thermodynamically more stable 1,4-addition product. libretexts.org

In the context of quinone imines, conjugate addition reactions have been employed to create new carbon-carbon and carbon-heteroatom bonds. For example, silver oxide has been shown to catalyze the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, yielding α,α-diarylisocyano esters with high yields and regioselectivity. researchgate.net

Cycloaddition Chemistry

The diverse cycloaddition chemistry of quinone imines and their derivatives provides access to a wide array of polycyclic and heterocyclic systems. These reactions, which include Diels-Alder reactions and various annulations, are powerful tools in synthetic organic chemistry.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions of o-Quinone Imines

Ortho-quinone imines can participate as the 4π component in inverse electron demand Diels-Alder (IEDDA) reactions. organic-chemistry.orgacs.orgnih.gov In this type of cycloaddition, the diene (the o-quinone imine) is electron-deficient, and the dienophile is electron-rich. organic-chemistry.orgnih.gov This is the reverse of the typical Diels-Alder reaction where an electron-rich diene reacts with an electron-deficient dienophile. organic-chemistry.org The IEDDA reactions of o-quinone imines are valuable for synthesizing benzocondensed 1,3-oxazines and other heterocyclic structures. acs.org For instance, the reaction of o-quinone methides with imino ethers proceeds via an IEDDA mechanism. acs.org These reactions can be highly regioselective and are influenced by the electronic properties of both the diene and the dienophile. nih.gov

Regioselectivity in Diels-Alder Reactions with Unsymmetrical Dienophiles

When an unsymmetrical diene, such as a substituted quinone imine, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, as multiple constitutional isomers can be formed. chemtube3d.commasterorganicchemistry.com The regiochemical outcome of these Diels-Alder reactions is often governed by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comresearchgate.net Generally, the reaction favors the formation of one major regioisomer. chemtube3d.commasterorganicchemistry.com For instance, in reactions involving 1-substituted dienes, the "ortho" (1,2) product is typically favored, while 2-substituted dienes tend to yield the "para" (1,4) product. masterorganicchemistry.com The use of Lewis acid or Brønsted acid catalysts can enhance the regioselectivity by coordinating to the quinone's carbonyl group. researchgate.net

[3+2], [3+3], [4+2], and [5+2] Annulations

Quinone imines and their derivatives are versatile partners in various annulation reactions beyond the standard [4+2] Diels-Alder cycloaddition. mdpi.comnih.gov These reactions provide access to a wide range of ring systems.

[3+2] Cycloadditions: Para-quinone monoimines are known to undergo [3+2] annulations. mdpi.comnih.gov For example, they can react with 3-vinylindoles in the presence of a catalyst to yield cyclization products in high yields and stereoselectivities. mdpi.com Another example involves the reaction of para-quinone methides with nitrile imines to form spiro-pyrazoline-cyclohexadienones. scite.ai Similarly, 1,4-quinones can react with in-situ-generated nitrile imines in a [3+2] cycloaddition to produce polycyclic pyrazole (B372694) derivatives. nih.govresearchgate.netbeilstein-journals.org

[3+3] Annulations: Para-quinone monoimines also participate in [3+3] cycloadditions. mdpi.comnih.gov These reactions have been used to construct dihydrobenzoxazine scaffolds through the reaction of azomethine ylides with quinone monoimides. dntb.gov.ua Formal [3+3] cyclization reactions have also been reported between 2-indolylmethanols and para-quinone monoimines. researchgate.net

[4+2] Cycloadditions: Ortho-quinone imines are frequently used as azadienes in [4+2] annulations with alkenes or ketene (B1206846) enolates. mdpi.comnih.gov These reactions can be catalyzed by chiral catalysts to achieve high enantioselectivity. mpg.denih.govacs.org For example, the asymmetric [4+2] cycloaddition of o-quinone monoimines with in situ generated ketene enolates leads to the formation of 1,4-benzoxazines. mdpi.com Oxidative [4+2] cycloadditions between newly generated o-quinone monoimines and electron-rich olefins have also been demonstrated. researchgate.net

[5+2] Annulations: While less common, [5+2] annulations involving quinone derivatives have also been explored, often using quinone imine ketals as the electrophilic species. mdpi.comnih.gov

The table below summarizes the participation of different quinone imine types in various annulation reactions.

| Quinone Imine Type | Common Annulation Reactions |

| Ortho-quinone monoimines | [4+2] |

| Ortho-quinone diimines | [2+n], [4+n] |

| Para-quinone monoimines | [3+2], [3+3] |

| Para-quinone diimines | C-C-N unit for indole (B1671886) synthesis |

| Quinone imine ketals | [3+2], [4+2], [5+2] |

Intramolecular Cyclization and Rearrangement Mechanisms

The formation and subsequent reactions of the 1H-quinoline-2,5,8-trione scaffold are often characterized by significant intramolecular cyclization and rearrangement steps. A primary method for synthesizing the core quinoline-2,5,8(1H)-trione structure involves the Knorr cyclization. core.ac.ukresearchgate.net This process typically begins with the reaction of an aniline (B41778), such as 2,5-dimethoxyaniline, with a β-ketoester. The resulting anilide then undergoes acid-catalyzed cyclization to form a 5,8-dimethoxy-2(1H)-quinolinone intermediate. core.ac.ukresearchgate.net The final trione (B1666649) is subsequently generated through oxidative demethylation, for instance with cerium ammonium (B1175870) nitrate (B79036) (CAN). core.ac.ukresearchgate.net

A notable example of intramolecular cyclization is the photoelectrocyclization of amidonaphthoquinones to yield benzo[g]quinoline-2,5,10(1H)-trione derivatives. nih.gov In these reactions, acrylamide (B121943) precursors undergo cyclization when exposed to light. The substitution pattern on the acrylamide starting material has been shown to be crucial for the efficacy of these reactions. For instance, irradiation of a β-methyl acrylamide precursor with 419 nm light resulted in a mixture of the dihydro-trione and the fully oxidized trione product. nih.gov

Furthermore, intramolecular cyclization is a key step in the synthesis of more complex fused heterocyclic systems derived from quinolines. For example, heating 6-anilino-5-(polyfluoroacyl)-1,3-dimethyluracils under acidic conditions triggers an intramolecular cyclization to produce 1,3-dimethyl-5-(polyfluoroalkyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nih.gov Similarly, formic acid can mediate the intramolecular cyclization of aminouracil derivatives to form tetrahydropyrimido[4,5-b]quinoline-diones. nih.gov

Rearrangements are also observed in the chemistry of quinoline (B57606) derivatives. For example, the treatment of N-oxides of diazaanthraquinones, which can be synthesized from quinolinetriones, with tosyl chloride can induce a rearrangement to form diazaanthracene-tetraones. researchgate.net

Table 1: Examples of Intramolecular Cyclization Reactions in Quinoline Synthesis

| Starting Material | Reagents/Conditions | Product | Ref |

| 2,5-Dimethoxyanilide | Sulfuric Acid | 5,8-Dimethoxy-2(1H)-quinolinone | core.ac.uk |

| β-Methyl Acrylamide Naphthoquinone Derivative | 419 nm light, CHCl₃ | 4-Methyl-3,4-dihydrobenzo[g]quinoline-2,5,10(1H)-trione and Marcanine A | nih.gov |

| 6-Anilino-5-(polyfluoroacyl)-1,3-dimethyluracil | Acidic Conditions | 1,3-Dimethyl-5-(polyfluoroalkyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | nih.gov |

Reaction Kinetics and Selectivity Control

The reaction kinetics and selectivity of 1H-quinoline-2,5,8-trione and its derivatives are central to their application in synthesis. The electron-withdrawing nature of the trione system significantly influences its reactivity, particularly in cycloaddition and nucleophilic addition reactions.

Diels-Alder reactions involving 2,5,8(1H)-quinolinetriones have demonstrated high regioselectivity. researchgate.net When reacting with unsymmetrical dienes like isoprene, the cycloaddition occurs with complete regioselectivity. researchgate.net This selectivity is a key feature in the construction of complex polycyclic structures, such as the synthesis of 1,8-diazaanthracene-2,9,10-trione derivatives from quinolinetrione precursors. mdpi.com The regiochemistry of these cycloadditions can be governed by the substitution pattern on the quinone ring. researchgate.net

In nucleophilic additions, such as the Michael addition, the regioselectivity can be a significant challenge. For instance, the Michael addition of an ester enolate to 2-methylisoquinoline-1,5,8(2H)-trione (an isomer of the target compound) was found to proceed with incorrect regiochemistry, highlighting the subtle electronic factors that control selectivity. acs.org

Table 2: Selectivity in Reactions of Quinolinetriones

| Reaction Type | Quinone Substrate | Reactant | Outcome | Ref |

| Diels-Alder | 2,5,8(1H)-Quinolinetrione | Isoprene | Complete regioselectivity observed. | researchgate.net |

| Hetero Diels-Alder | 3-Methyl-4-propyl-1H-quinoline-2,5,8-trione | Dimethylhydrazone | Key step in the synthesis of Diazaquinomycin A. | researchgate.net |

| Michael Addition | 2-Methylisoquinoline-1,5,8(2H)-trione | Ester Enolate | Addition occurred with unfavorable regiochemistry. | acs.org |

Structure Activity Relationship Sar Studies and Mechanistic Biological Interactions of Quinoline Trione Frameworks

Identification of Core Structural Elements Influencing Molecular Activity

The fundamental quinoline (B57606) ring system is a crucial pharmacophoric feature, acting as the backbone for many biologically active compounds. unipa.itresearchgate.net For quinoline-trione derivatives, specific structural components are paramount for their cytotoxic and other biological activities. Studies on aza- and diaza-anthracene-2,9,10-triones, which are derived from the quinoline-2,5,8(1H)-trione framework, have identified the quinone scaffold and the lactam moiety as being particularly important for cytotoxic activity. mdpi.com

The high biological activity of quinone-containing compounds is often attributed to the physicochemical properties of this moiety. semanticscholar.org The position of the nitrogen atom within the heterocyclic system also significantly influences the compound's biological effects. For instance, in studies comparing 5,8-quinolinedione (B78156) hybrids, those with a 5,8-isoquinolinedione moiety (where the nitrogen is in a different position) exhibited the highest anticancer effects. semanticscholar.org Furthermore, the planar structure and extended conjugation system of quinoline derivatives are often associated with enhanced anticancer activity, potentially due to an improved ability to intercalate with DNA. orientjchem.org

Impact of Substituent Effects on Reactivity and Interaction Profiles

The type and position of substituents on the quinoline trione (B1666649) core profoundly influence the molecule's reactivity, electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net Both electron-donating groups (EDGs) like -CH₃, -OCH₃, and -OH, and electron-withdrawing groups (EWGs) such as -Cl, -F, -NO₂, and -CF₃ can enhance biological activity. researchgate.net

For example, in a series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, substitutions at the 5-, 6-, and 7-positions were found to increase antagonist potency at the NMDA receptor glycine (B1666218) site, while substitution at the 8-position caused a decrease in potency. acs.org Similarly, for 5,8-quinolinedione compounds, the substituent at the C-2 position was found to influence enzymatic conversion rates by DT-diaphorase (NQO1). semanticscholar.org Compounds with a hydrogen atom or a methyl group at the C-2 position showed comparable activities, but the oxidation of the methyl group to a carboxy group led to a decrease in conversion rates. semanticscholar.org

The introduction of methoxy (B1213986) groups has been shown to enhance antibacterial properties, and alkyl or methoxy substitutions can increase cytotoxic activity compared to the unsubstituted core. Conversely, attaching a substituent to the nitrogen atom of the quinoline moiety (N-substituent) can sometimes decrease the ability to inhibit certain enzymes, such as ERK2. nih.gov The strategic placement of substituents can thus fine-tune the pharmacological profile of the quinoline trione scaffold.

| Substituent Group | Position(s) | Observed Effect on Activity/Property | Compound Class | Reference |

|---|---|---|---|---|

| -Cl, -F (EWGs) | 5, 6, 7 | Increased antagonist potency at NMDA receptor | Quinoline-trione oximes | acs.org |

| -CH₃ (EDG) | 2 | Comparable activity to H; oxidation to -COOH decreases NQO1 conversion | 5,8-Quinolinediones | semanticscholar.org |

| -OCH₃ (EDG) | General | Enhanced antibacterial properties | Benzo[g]quinoline triones | |

| Alkyl/Methoxy groups | General | Enhanced cytotoxicity compared to unsubstituted core | Benzo[g]quinoline triones | |

| -F (EWG) | 6 | Significantly enhances antibacterial activity | General Quinolines | orientjchem.org |

| -CF₃ (EWG) | General | Trifluoro derivatives showed substantial potency against topoisomerase I | General Quinolines | nih.gov |

| N-substituent (e.g., Phenyl) | 1 (N-quinolone) | Decreased ERK2 inhibition and cytotoxic activity | Naphthofuro[3,2-c] quinoline-triones | nih.gov |

Analysis of Molecular Binding Modes and Recognition Elements (e.g., π-π stacking, chelation)

The quinoline nucleus can engage in various non-covalent interactions that are critical for its binding to biological targets. Molecular docking studies have revealed that the quinoline fragment frequently binds to the peripheral anionic site (PAS) of enzymes like acetylcholinesterase (AChE) through π-π stacking interactions. researchgate.net

Specific examples show that the quinoline ring can form π-π stacking interactions with the aromatic rings of amino acid residues such as Tryptophan (Trp86 and Trp286) and Phenylalanine (Phe330) within the active sites of enzymes. mdpi.comresearchgate.net These interactions are crucial for orienting the inhibitor within the binding pocket and achieving potent inhibition. In addition to π-π stacking, other interactions like hydrogen bonding, π-alkyl, and π-sulfur interactions have been observed between quinoline ligands and enzymes, further stabilizing the ligand-protein complex. researchgate.net

Another significant interaction mode for quinoline derivatives is metal chelation. researchgate.net The ability of the quinoline scaffold, particularly with hydroxyl groups (e.g., 8-hydroxyquinoline), to bind metal ions is a well-reported property. orientjchem.orgresearchgate.net This chelation capability is a key factor in the mechanism of action for certain quinoline-based drugs and contributes to their therapeutic effects, for instance, by restoring metal dyshomeostasis in neurodegenerative diseases. researchgate.net

SAR Approaches for Specific Molecular Interactions (e.g., receptor binding, enzyme inhibition mechanisms)

Structure-activity relationship studies are instrumental in designing quinoline-based compounds that target specific enzymes or receptors with high potency and selectivity. By systematically modifying the quinoline scaffold, researchers can identify the structural features essential for a desired biological activity.

For instance, in the development of inhibitors for c-Met, a receptor tyrosine kinase, SAR studies identified a 4-phenoxyquinoline moiety connected by a linker to another aromatic group as a fundamental pharmacophore. unipa.itnih.gov The linker's length and the presence of hydrogen-bond donors/acceptors were found to be critical for potent inhibition. unipa.it

In the context of quinoline-trione-related structures, SAR studies have yielded highly potent molecules. For a series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) acting as NMDA receptor antagonists, a clear SAR trend was established. The 5,6,7-trichloro-QTO derivative emerged as the most potent antagonist, being 5-10 times more potent than corresponding quinoxaline-dione (QX) compounds. acs.org A review of quinoline derivatives as anticancer agents highlighted that for optimal activity, an aniline (B41778) group at C-4, specific substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are often important. nih.gov These studies demonstrate how targeted modifications can lead to the development of highly effective and specific inhibitors.

| Compound/Derivative | Target | Activity (IC₅₀/Kᵢ) | Key Structural Features | Reference |

|---|---|---|---|---|

| 5,6,7-trichloro-QTO | NMDA Receptor (Glycine Site) | IC₅₀ = 7 nM | Trichloro substitution at positions 5, 6, 7 | acs.org |

| Compound 95 | AChE / BuChE | IC₅₀ = 3.013 µM / 3.144 µM | 4-chloroaniline moiety and 4-methoxybenzyl group | researchgate.net |

| Compound a12 | MAO-B | IC₅₀ = 0.47 µM | Quinoline-sulfonamide hybrid | researchgate.net |

| Compound 5b | AChE | IC₅₀ = 0.12 µM | Quinoline-thiosemicarbazone with methoxy group | researchgate.net |

| 3,6-disubstituted quinoline 26 | c-Met Kinase | IC₅₀ = 9.3 nM | Substitutions at C-3 and C-6 | nih.gov |

| 4-(phenoxyanilino)quinoline 70 | MEK Enzyme | IC₅₀ = 25 nM | Cyanoquinoline core with 4-phenoxyanilino group | nih.gov |

Relationship between Molecular Conformation and Functional Activity

The three-dimensional conformation of a quinoline trione molecule plays a vital role in its functional activity. The spatial arrangement of atoms and substituent groups dictates how the molecule fits into a receptor's binding pocket or the active site of an enzyme. The planarity of the fused aromatic ring system is a key feature, facilitating crucial binding interactions like DNA intercalation and π-π stacking. orientjchem.org

Advanced Spectroscopic Characterization of 1h Quinoline 2,5,8 Trione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the quinoline-trione scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of quinoline-trione analogues.

In ¹H NMR spectra of pyrimido[4,5-b]quinoline-trione derivatives, the chemical shifts (δ) of protons provide significant structural insights. For instance, in various substituted 5-phenyl-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-triones, the protons of the methyl groups on the pyrimidine (B1678525) ring typically appear as singlets around δ 3.06-3.46 ppm. rsc.org The geminal methyl groups on the quinoline (B57606) ring show singlets at higher fields, around δ 0.85-1.05 ppm. rsc.org Protons on the aromatic rings exhibit complex multiplet patterns in the downfield region of the spectrum, generally between δ 6.75 and 8.11 ppm. acs.orgmdpi.com The NH proton of the quinoline ring is often observed as a broad singlet at a very low field, sometimes above δ 9.00 ppm. acs.orgsemanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons (C=O) of the trione (B1666649) system are characteristically found at the most downfield region of the spectrum, typically between δ 160 and 195 ppm. rsc.orgacs.orgsemanticscholar.org Aromatic and heteroaromatic carbons resonate in the range of δ 90-150 ppm. acs.orgsemanticscholar.org The aliphatic carbons, such as those of the methyl and methylene (B1212753) groups, appear at the most upfield region, generally below δ 55 ppm. rsc.orgacs.orgsemanticscholar.org

The following table summarizes representative ¹H and ¹³C NMR data for a selection of quinoline-trione analogues.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary to unambiguously assign complex structures and determine stereochemistry.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing connectivity across several bonds. It correlates the chemical shifts of protons and carbons that are separated by two or three bonds. For example, in pyrrolo[3,4-b]quinoline-1,9-dione derivatives, HMBC was used to correlate a methine proton at δH 4.75 with a thiocarbonyl carbon at δC 192, confirming the connectivity within the molecule. journals.co.za Similarly, for quinoline derivatives, HMBC is instrumental in assigning quaternary carbons and linking different fragments of the molecule together. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining stereochemistry and conformation. For complex molecules like quinoline alkaloids, NOESY can help in defining the relative configuration of stereocenters. mdpi.com In some cases, Rotating Frame Overhauser Effect Spectroscopy (ROESY) is used as an alternative to NOESY.

Other 2D techniques like COSY (Correlated Spectroscopy) , which shows correlations between scalar-coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) , which correlates directly bonded proton-carbon pairs, are also routinely used in the structural analysis of these compounds. journals.co.zamdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of 1H-quinoline-2,5,8-trione and its analogues, FT-IR spectra reveal characteristic absorption bands.

The carbonyl (C=O) stretching vibrations are among the most intense and informative bands. For pyrimido[4,5-b]quinoline-triones, multiple strong absorption bands are typically observed in the region of 1600-1720 cm⁻¹, corresponding to the different carbonyl environments within the trione structure. acs.orgsemanticscholar.orgtandfonline.com The N-H stretching vibration of the quinoline ring, when present, gives rise to a band in the region of 3200-3500 cm⁻¹. mdpi.comnih.gov Aromatic C=C stretching vibrations are usually found in the 1450-1650 cm⁻¹ range, while C-H stretching vibrations of aromatic and aliphatic groups appear around 2800-3100 cm⁻¹. acs.orgtandfonline.com

The table below presents characteristic FT-IR absorption bands for several quinoline-trione analogues.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For complex heterocyclic systems like quinoline-triones, Raman spectroscopy can provide valuable information about the vibrations of the aromatic ring system and the carbon-carbon bonds within the quinoline scaffold. While specific Raman data for 1H-quinoline-2,5,8-trione is not widely published, the technique is generally useful for studying the skeletal vibrations of such polycyclic aromatic compounds, which often give rise to strong signals in the Raman spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For quinoline-trione analogues, mass spectrometry confirms the molecular formula and can provide structural information through fragmentation patterns. In the mass spectra of pyrimido[4,5-b]quinoline-trione derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. acs.orgsemanticscholar.orgtandfonline.com For example, 5-(4-(benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione shows a mass-to-charge ratio (m/z) of 471.3, corresponding to its molecular weight. semanticscholar.org The isotopic pattern observed for compounds containing elements like chlorine can further confirm their elemental composition. tandfonline.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. ikm.org.my

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of newly synthesized compounds by providing a highly accurate mass measurement of the parent ion. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a crucial step in confirming its chemical formula.

In the study of quinoline derivatives, such as the diazaquinomycins which can be synthesized from 1H-quinoline-2,5,8-trione precursors, HRMS is employed to confirm the final structure. researchgate.net The high resolution of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for a Hypothetical 1H-quinoline-2,5,8-trione Sample

| Parameter | Value |

| Chemical Formula | C₉H₅NO₃ |

| Theoretical m/z | 190.0246 [M+H]⁺ |

| Measured m/z | 190.0244 [M+H]⁺ |

| Mass Accuracy (ppm) | -1.05 |

Note: The data in this table is illustrative to demonstrate the principles of HRMS and is not derived from a published study on 1H-quinoline-2,5,8-trione.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to determine the molecular weight of its components.

While specific GC-MS studies on 1H-quinoline-2,5,8-trione are not extensively documented in public literature, the technique is fundamental in the analysis of synthetic intermediates and final products in organic synthesis. For a compound like 1H-quinoline-2,5,8-trione, GC-MS would be instrumental in monitoring the progress of its synthesis and identifying any byproducts. The retention time from the GC would provide a measure of the compound's volatility and interaction with the column's stationary phase, while the mass spectrum would yield its molecular weight and a characteristic fragmentation pattern that can be used for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Interaction Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. It is also a valuable tool for studying non-covalent interactions between molecules.

In the context of quinoline-derived compounds, ESI-MS has been utilized to quantify reaction products and to monitor reaction progress, for instance, in the synthesis of diazaquinomycins. researchgate.net This technique would be particularly useful in studying the interactions of 1H-quinoline-2,5,8-trione with other molecules, such as proteins or other small molecules, which is crucial for understanding its potential biological activity. The soft nature of the ionization process allows for the preservation of these non-covalent complexes in the gas phase for mass analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For analogues of 1H-quinoline-2,5,8-trione, such as diazaquinomycin A, X-ray crystallography has been instrumental in confirming their complex structures. researchgate.net The ability to obtain single crystals of a compound is a critical prerequisite for this analysis. The resulting crystal structure provides invaluable information about the molecule's conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Table 2: Representative Crystallographic Data for a Quinoline-based Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 984.5 |

| Z | 4 |

Note: This data is representative of a typical small organic molecule and is for illustrative purposes only.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are key techniques for probing the electronic structure and photophysical properties of molecules. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as fluorescence provides information about the de-excitation pathways.

The photophysical properties of heterocyclic compounds are of significant interest. For example, new fluorescent thiazoles have been designed and synthesized, exhibiting a wide range of fluorescent colors. researchgate.net The study of their absorption and emission in various solvents reveals information about their solvatochromism. researchgate.net Similarly, the UV-Visible absorption spectrum of 1H-quinoline-2,5,8-trione would be expected to show characteristic bands corresponding to π-π* and n-π* electronic transitions within the quinone and aromatic moieties. The fluorescence properties, including the quantum yield and lifetime, would provide insights into the fate of the excited state and the efficiency of radiative decay. These properties are highly sensitive to the molecular environment and can be used to probe interactions with other molecules.

Emerging Applications and Material Science Contributions of Quinoline Trione Frameworks

Molecular Probes and Sensors

The unique photophysical properties of the quinoline (B57606) core, which can be finely tuned through chemical modification, make it an excellent platform for creating highly sensitive and selective molecular probes and sensors. These tools are crucial for detecting and quantifying analytes in complex environmental and biological systems.

Quinoline-based fluorescent probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target analyte. This "turn-on" or "turn-off" response enables the detection of various species.

Detailed Research Findings: Researchers have successfully developed a range of fluorescent chemosensors by functionalizing the quinoline framework. For instance, by tuning the substituents on an 8-aminoquinoline (B160924) platform, scientists have created two distinct chemosensors: one for the selective detection of Zinc (Zn²⁺) ions and another for Aluminum (Al³⁺) ions. nih.gov These probes demonstrate high sensitivity, with detection limits in the nanomolar range, making them suitable for biological applications such as intracellular ion imaging in cancer cell lines. nih.govarabjchem.org

The design strategy often involves incorporating a receptor unit that selectively binds the target ion and a quinoline fluorophore that signals the binding event. Mechanisms like the inhibition of excited-state intramolecular proton transfer (ESIPT) and the formation of aggregation-induced emission (AIE) active complexes are exploited to generate a strong fluorescence signal. arabjchem.org This approach has been used to create probes for various metal ions, including Lead (Pb²⁺), Copper (Cu²⁺), and Mercury (Hg²⁺), which are significant environmental pollutants. nih.govrsc.orgrsc.org A novel mono-Schiff base of a quinoline derivative, for example, demonstrated reversible and selective "on-off" detection of Pb²⁺ ions in a semi-aqueous medium with a detection limit of 9.9 x 10⁻⁷ M. nih.gov

| Probe Type | Target Analyte | Detection Limit | Sensing Mechanism | Source |

| 8-aminoquinoline derivative (HL1) | Zn²⁺ | ~10⁻⁷ M | Chelation-enhanced fluorescence | nih.gov |

| 8-aminoquinoline derivative (HL2) | Al³⁺ | ~10⁻⁷ M | Chelation-enhanced fluorescence | nih.gov |

| Mono-Schiff base quinoline (L) | Pb²⁺ | 9.9 x 10⁻⁷ M | Fluorescence quenching (PET/ICT) | nih.gov |

| 8-hydroxyquinoline derivative (QP2) | Zn²⁺ | 17.7 nM | ESIPT inhibition / AIE | arabjchem.org |

| Quinoline-based probes (1 and 2) | Cu²⁺ | 1.3 x 10⁻⁸ M / 8.5 x 10⁻⁸ M | Fluorescence quenching / AIE | rsc.org |

| Sugar-quinoline derivative | Hg²⁺ | - | Fluorescence enhancement | rsc.org |

This table is interactive. Click on the headers to sort.

Beyond single-mode sensing, quinoline frameworks are being engineered into sophisticated multimodal diagnostic probes. figshare.com These probes combine several analytical techniques, such as Raman spectroscopy, chiroptical activity, and fluorescence, into a single molecule, offering more comprehensive and reliable diagnostic information. figshare.comport.ac.uk

A strategic modification of the quinoline structure, such as functionalization with cysteine at position 3, imparts these multiple functionalities. port.ac.uk The resulting molecules exhibit strong fluorescence and chiroptical activities. figshare.com When adsorbed onto gold nanostructures, they also produce a strong surface-enhanced Raman scattering (SERS) signal, comparable to commercial Raman probes. port.ac.uk This trimodal Raman-chiral-fluorescent optical activity is highly promising for advanced diagnostic applications, potentially allowing for more accurate disease-site targeting and therapy. figshare.comport.ac.uk Furthermore, these custom-designed quinoline derivatives have shown better biocompatibility and potential for selective cancer cell targeting compared to some commercial quinoline compounds. port.ac.uk

The development of chemosensors for selective ion detection is a significant area where quinoline trione (B1666649) frameworks and their derivatives excel. The nitrogen atom in the quinoline ring and other strategically placed functional groups act as effective coordination sites for metal ions. mdpi.com

Materials Science Applications

The inherent characteristics of the quinoline scaffold, such as its aromaticity and the presence of a nitrogen heteroatom, make it a promising candidate for various materials science applications. These properties can be further tuned by the introduction of different functional groups, leading to a wide array of quinoline derivatives with tailored functionalities.

Non-linear Optical (NLO) Properties of Quinoline Derivatives

Materials with non-linear optical (NLO) properties are crucial for a variety of advanced technologies, including optical communication, data storage, and biophotonics. Quinoline derivatives have emerged as a promising class of organic NLO materials due to their inherent charge-transfer characteristics. rsc.orgdicp.ac.cnnih.gov

The NLO response in these molecules often arises from the presence of electron-donating and electron-withdrawing groups attached to the quinoline core, creating a push-pull system that enhances the second-order hyperpolarizability (β). nih.gov Theoretical studies using computational methods like Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of various quinoline derivatives. rsc.orgnih.gov For instance, a computational study on 6-amino-2-formyl-quinoline demonstrated that the large distance between the electron-donating amino group and the electron-withdrawing formyl group significantly enhances its NLO properties. nih.gov

The design of novel quinoline-carbazole derivatives has also shown significant promise for NLO applications. rsc.orgnih.gov These compounds, featuring electron-deficient quinoline and electron-rich carbazole (B46965) moieties, exhibit strong intramolecular charge transfer, a key factor for high NLO activity. rsc.orgnih.gov The strategic placement of donor and acceptor units in A–D–π–A and D–A–D–π–A configurations has led to molecules with large first hyperpolarizability values. rsc.org

Table 1: Calculated First Hyperpolarizability (βtot) of Selected Quinoline Derivatives

| Compound | Configuration | First Hyperpolarizability (βtot) in a.u. |

| Q1D2 | A–D–π–A | 23885.90 |

| 4AAPOCB | - | 14.74 × 10⁻³⁰ esu |

| 4AAPPCB | - | 8.10 × 10⁻³⁰ esu |

Data sourced from theoretical calculations. rsc.orgdicp.ac.cn

Corrosion Inhibition Properties

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. acs.orgacs.orgbeilstein-journals.org Their efficacy stems from the presence of the nitrogen atom with its lone pair of electrons and the π-electrons of the aromatic rings, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. acs.orgresearchgate.net

The adsorption process can be influenced by the presence of various substituents on the quinoline ring. acs.org Electron-donating groups can enhance the electron density on the quinoline nucleus, promoting stronger adsorption and higher inhibition efficiency. The inhibition mechanism often involves the blocking of active corrosion sites on the metal surface and can be classified as either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. acs.orgnih.gov

Several studies have investigated the corrosion inhibition performance of different quinoline derivatives on metals like mild steel and N80 steel in hydrochloric acid solutions. acs.orgbeilstein-journals.orgnih.gov Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate their inhibition efficiency. acs.orgbeilstein-journals.orgnih.gov Research has shown that some quinoline derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions, while others may predominantly influence one of the electrochemical processes. acs.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| P-2 (a quinoline-3-carboxylate derivative) | Mild Steel | 1 M HCl | 94.1 |

| AQ-1 (a 3-acetyl-quinolin-2-one derivative) | N80 Steel | 15% HCl | High (specific % not provided in abstract) |

| AQs (3-acetyl-1-(substituted benzylideneamino) quinolin-2-one derivatives) | N80 Steel | 15% HCl | Good (specific % not provided in abstract) |

Data sourced from experimental studies. acs.orgbeilstein-journals.orgnih.gov

While there is a wealth of information on the corrosion inhibition properties of various quinoline derivatives, specific studies focusing on 1H-quinoline-2,5,8-trione as a corrosion inhibitor were not identified in the reviewed literature. However, the presence of multiple carbonyl groups in the trione structure might influence its adsorption characteristics and potential as a corrosion inhibitor.

Role as Synthetic Precursors and Building Blocks

The quinoline trione framework serves as a valuable scaffold in organic synthesis, providing a versatile starting point for the construction of more complex molecular architectures. Its reactive sites allow for a variety of chemical transformations, making it a key building block in the synthesis of polyheterocyclic systems and in the development of enantioselective catalytic processes.

Construction of Complex Polyheterocyclic Systems

The reactivity of the quinoline trione core makes it an excellent precursor for the synthesis of intricate polyheterocyclic systems. These complex molecules are of great interest due to their potential applications in medicinal chemistry and materials science.

One notable example involves the use of an anthra[1,2-d] acs.orgacs.orgbeilstein-journals.orgtriazine-4,7,12(3H)-trione in a ring-opening-annulation reaction. nih.gov This reaction, conducted in the presence of pyridines, provides an efficient route to construct a naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline system. nih.gov This transformation highlights the potential of trione-containing heterocyclic systems to undergo complex rearrangements and cycloadditions to form larger, more elaborate structures.

Furthermore, research has demonstrated the synthesis of novel spiro[pyrimidine-5,8′- acs.orgbeilstein-journals.orgdioxolo[4,5-f]quinoline]-2,4,6(1H,3H)-trione derivatives through a one-pot multicomponent reaction. researchgate.net This approach underscores the utility of quinoline-based triones in generating structurally diverse and complex heterocyclic frameworks under mild and environmentally friendly conditions. researchgate.net The ability to construct such polyheterocyclic systems from relatively simple starting materials is a significant advantage in synthetic chemistry.

Enantioselective Synthesis via Organocatalysis

The development of enantioselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the preparation of chiral drugs and materials. Quinoline derivatives have played a crucial role as substrates and catalysts in organocatalytic enantioselective reactions.

Organocatalysis, the use of small organic molecules as catalysts, offers a powerful and often more sustainable alternative to traditional metal-based catalysts. In the context of quinoline chemistry, organocatalysts have been successfully employed in the enantioselective synthesis of various chiral quinoline-containing molecules. For instance, the enantioselective synthesis of chiral quinohelicenes has been achieved through a sequential organocatalyzed Povarov reaction and oxidative aromatization. nih.gov This method, utilizing a chiral phosphoric acid catalyst, provides access to a range of enantioenriched quinohelicenes with high enantioselectivities. nih.gov

Another significant application is the enantioselective hydrogenation of quinolines to produce chiral tetrahydroquinolines, which are important structural motifs in many biologically active compounds. dicp.ac.cnacs.org Chiral Brønsted acid catalysts and phosphine-free chiral cationic ruthenium catalysts have been effectively used for this purpose, yielding products with high enantiomeric excess. acs.orgacs.org Furthermore, organocatalytic tandem Michael addition reactions have proven to be a powerful tool for the enantioselective synthesis of functionalized 1,2-dihydroquinolines. beilstein-journals.org

While specific examples of 1H-quinoline-2,5,8-trione being directly used in enantioselective organocatalysis were not prominent in the reviewed literature, the extensive research on other quinoline derivatives lays a strong foundation for its potential application in this field. The electron-deficient nature of the trione ring could influence its reactivity and stereoselectivity in organocatalytic transformations, opening up new avenues for the synthesis of novel chiral compounds.

Future Research Directions and Challenges in 1h Quinoline 2,5,8 Trione Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of 1H-quinoline-2,5,8-trione and its analogs is the development of efficient and environmentally benign synthetic strategies. While classical methods such as the Knorr quinoline (B57606) synthesis have been applied to create the quinoline-2,5,8(1H)-trione structure, these often require harsh conditions. iipseries.orgmdpi.com Future research must focus on creating novel, sustainable, and high-yield synthetic pathways.

Key areas for development include:

Green Catalysis: The exploration of green catalysts, such as ionic liquids ([Et3NH][HSO4]), p-toluenesulfonic acid (p-TSA), and nano-catalysts, has proven effective for the synthesis of other quinoline derivatives, often in environmentally friendly solvents like water or ethanol. acs.orgtandfonline.com Applying these methodologies to the synthesis of 1H-quinoline-2,5,8-trione could offer significant advantages, including milder reaction conditions, shorter reaction times, and catalyst recyclability. acs.orgtandfonline.com

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool in modern organic synthesis due to their high atom economy and operational simplicity. researchgate.net Designing MCRs that assemble the 1H-quinoline-2,5,8-trione core from simple, readily available starting materials would represent a significant step forward. researchgate.net Strategies involving the condensation of amines, aldehydes, and dicarbonyl compounds, which are successful for related heterocycles, could be adapted for this purpose. researchgate.netnih.gov